molecular formula C16H14ClN3S2 B2794462 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole CAS No. 897758-61-1

5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Cat. No.: B2794462
CAS No.: 897758-61-1
M. Wt: 347.88
InChI Key: TUQSXNVXCLCMMI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a pyridazin ring and a thiazole ring. Pyridazin is a heterocyclic compound that contains two adjacent nitrogen atoms . Thiazole is a ring compound that contains one sulfur atom and one nitrogen atom.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been studied for their reactivity. For example, pyridazin derivatives have been shown to inhibit certain enzymes .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Derivatives

    A study by Sayed et al. (2002) discusses the synthesis of new pyridazin-6-ones, pyridazin-6-imines, 4-pyridazinals, and pyridines, including key intermediates and derivatives that are related to the structure of 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole (Sayed et al., 2002).

  • Structural Analysis and Antitumor Activity

    Qin et al. (2020) synthesized and characterized novel pyridazinone derivatives, including those with the 1,3,4-thiadiazole moiety, and evaluated their antitumor activity (Qin et al., 2020).

Biological Activities

  • Anticancer and Antiangiogenic Properties

    Kamble et al. (2015) synthesized new pyridazinone derivatives and assessed their inhibitory effects on cancer cell lines, demonstrating anticancer and antiangiogenic activities (Kamble et al., 2015).

  • Antimicrobial and Anti-Inflammatory Activities

    Zaki et al. (2016) explored the synthesis of various pyridazine derivatives, including their antimicrobial and anti-inflammatory properties (Zaki et al., 2016).

Application in Dyeing and Biological Activity

  • Dyeing Polyester Fibers: Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing selenium, which showed potential in dyeing polyester fibers and exhibited antimicrobial and antitumor activities (Khalifa et al., 2015).

Additional Applications

  • Synthesis of Heterocyclic Compounds

    Research by Faidallah et al. (2013) involved synthesizing novel isoxazolo[4,5-d]pyridazines and related thiazolo[4,5-d]pyridazines as antimicrobial agents (Faidallah et al., 2013).

  • Analgesic and Anti-Inflammatory Activities

    Şüküroğlu et al. (2005) prepared amide derivatives of pyridazinone and tested their analgesic and anti-inflammatory activities (Şüküroğlu et al., 2005).

Properties

IUPAC Name

5-[6-[(4-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQSXNVXCLCMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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